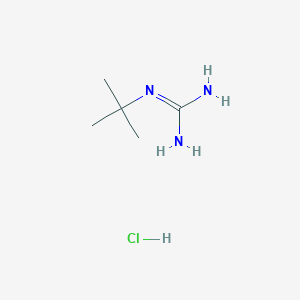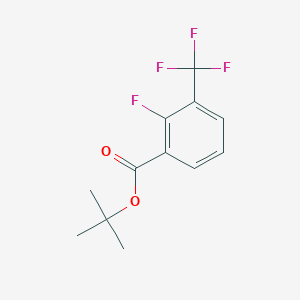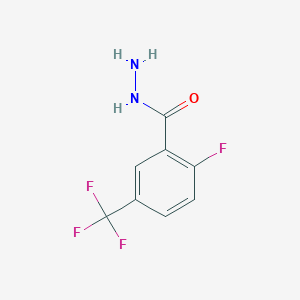
1-Tert-butylguanidine hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Tert-butylguanidine hydrochloride can be synthesized through the reaction of tert-butylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under mild conditions, with the tert-butylamine and cyanamide reacting in an aqueous or organic solvent at room temperature. The resulting guanidine compound is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butylguanidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring in polar solvents such as water or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield substituted guanidines .
Applications De Recherche Scientifique
1-Tert-butylguanidine hydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-tert-butylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . The guanidine group can form stable complexes with proteins and enzymes, influencing their activity and function . This makes it a valuable tool in the study of biochemical pathways and molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simpler compound with similar basicity and reactivity.
N,N’-Diisopropylcarbodiimide: Used in peptide synthesis and has similar reactivity.
Thiourea: Shares some chemical properties but differs in its sulfur content.
Uniqueness
1-Tert-butylguanidine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability . This makes it particularly useful in applications where selective reactivity and stability are required .
Propriétés
IUPAC Name |
2-tert-butylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUACVNAFRIUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1407046.png)




![3-[(3-Bromo-5-fluorophenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B1407055.png)








